molecular formula C16H15N3O2 B2887352 N1-phenylindoline-1,2-dicarboxamide CAS No. 1101205-88-2

N1-phenylindoline-1,2-dicarboxamide

Cat. No.: B2887352
CAS No.: 1101205-88-2
M. Wt: 281.315
InChI Key: OCEWZPPFCZZZEH-UHFFFAOYSA-N
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Description

“N1-phenylindoline-1,2-dicarboxamide” is a derivative of 1,10-phenanthroline-2,9-dicarboxamide . These compounds have been studied as ligands for separation and sensing of d- and f-metals .


Synthesis Analysis

A wide range of 1,10-phenanthroline-2,9-dicarboxylic acid diamides, which could include “this compound”, was synthesized . The structure of the substituents in the amide function and the nature of substituents at positions 4 and 7 of the heteroaromatic ring varied .


Molecular Structure Analysis

The molecular structure of these compounds was confirmed by NMR spectroscopy, IR spectroscopy, and high-resolution mass spectrometry . The molecular structure of one of the ligands was unambiguously confirmed by X-ray diffraction analysis .


Chemical Reactions Analysis

These compounds have been studied as ligands for separation and sensing of d- and f-metals . It was found that the extraction ability of dialkyl-diaryl-diamide to lanthanides decreases from La to Lu and extraction of Am is close to light lanthanides (La–Pr) .


Physical and Chemical Properties Analysis

The solubility of all the obtained compounds in 3-nitrobenzotrifluoride was quantitatively evaluated .

Scientific Research Applications

Hemorrhagic and Ischemic Stroke Research

N1-phenylindoline-1,2-dicarboxamide derivatives have been explored for their potential therapeutic effects in stroke models. For example, a study on TS-011, a derivative with a similar structural motif, highlighted its role in inhibiting the synthesis of 20-HETE, a compound involved in the development of cerebral vasospasm following subarachnoid hemorrhage (SAH). TS-011 demonstrated efficacy in reversing the fall in cerebral blood flow post-SAH and reducing infarct size in ischemic stroke models, indicating its potential for treating hemorrhagic and ischemic strokes (Miyata et al., 2005).

Antitumor Agents

Research on 2-phenylquinoline-8-carboxamides, compounds with a core structure related to this compound, has demonstrated their "minimal" DNA-intercalating properties, which have shown promising in vivo antitumor activity. These findings suggest a potential avenue for developing new antitumor drugs with low DNA association constants, aiming for effective treatments with minimized side effects (Atwell et al., 1989).

Cognition Enhancers

Another application involves the use of this compound derivatives in cognitive enhancement. A study on Compound 1, a cognition-enhancing drug, showed that nasal administration in rats significantly improved its bioavailability compared to oral doses. However, this administration route did not enhance brain delivery, suggesting a complex balance between bioavailability and targeted brain delivery for cognitive disorders (Hussain et al., 1990).

DNA-Binding and Cytotoxic Activities

This compound derivatives have also been studied for their DNA-binding and cytotoxic activities. A dissymmetrical N,N'-bis(substituted)oxamide and its dicopper(II) complex were investigated for their ability to interact with HS-DNA by intercalation. These compounds demonstrated significant anticancer activities, suggesting their potential as anticancer agents (Cui et al., 2011).

Kinase Inhibitors

In the field of kinase inhibition, novel N-(triazolylthiazol-2-yl) and N-(triazolylthienyl) benzamide and picolinamide derivatives, acting as ASK1 kinase inhibitors, have been identified. These compounds, characterized by high nanomolar potency, could be useful in treating a range of conditions, marking another significant application of this compound derivatives (Norman, 2012).

Future Directions

While specific future directions for “N1-phenylindoline-1,2-dicarboxamide” are not available, related compounds have been studied for their potential in cancer treatment .

Properties

IUPAC Name

1-N-phenyl-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c17-15(20)14-10-11-6-4-5-9-13(11)19(14)16(21)18-12-7-2-1-3-8-12/h1-9,14H,10H2,(H2,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEWZPPFCZZZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)NC3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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